molecular formula C23H26N4O3 B2699710 N-(3,4-dimethoxyphenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251704-61-6

N-(3,4-dimethoxyphenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B2699710
CAS No.: 1251704-61-6
M. Wt: 406.486
InChI Key: UJUCSNMCXDGAHI-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a synthetic 1,8-naphthyridine derivative characterized by a 3,4-dimethoxyphenylamine substituent at position 4, a methyl group at position 7, and a piperidine-1-carbonyl group at position 3.

Properties

IUPAC Name

[4-(3,4-dimethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-15-7-9-17-21(26-16-8-10-19(29-2)20(13-16)30-3)18(14-24-22(17)25-15)23(28)27-11-5-4-6-12-27/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUCSNMCXDGAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)OC)OC)C(=O)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic routes to ensure high yield and purity. The use of automated synthesis and purification systems can streamline the process, making it more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine has various applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Substituent Variations and Molecular Properties
Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features
N-(3,4-dimethoxyphenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine 3,4-Dimethoxyphenyl, piperidine-1-carbonyl C24H28N4O4 ~436.5 (estimated) Balanced lipophilicity from dimethoxy and piperidine groups; potential kinase affinity
BI86671 () 3,4,5-Trimethoxyphenyl, piperidine-1-carbonyl C24H28N4O4 436.50 Additional methoxy group enhances steric bulk and polarity
L968-0489 () 3,4-Dimethoxyphenyl, thiomorpholine-4-carbonyl C22H24N4O3S 436.57 Thiomorpholine introduces sulfur, altering solubility and electronic properties
L968-0963 () 2,4-Dimethoxyphenyl, 4-methylpiperidine-1-carbonyl C24H28N4O3 436.50 Methyl-piperidine increases hydrophobicity; 2,4-dimethoxy alters binding geometry
7-Methyl-2-phenyl-1,8-naphthyridin-4-amine () Phenyl, no piperidine or dimethoxyphenyl C15H13N3 235.29 Simpler structure with reduced steric hindrance
3e () 2-Bromophenyl, trifluoromethyl C22H15BrF3N3 474.28 Bromine and CF3 groups enhance electrophilicity and metabolic stability
2.2. Structural and Functional Insights

Methoxy Positioning :

  • The target compound’s 3,4-dimethoxyphenyl group likely offers optimal electronic effects for receptor binding compared to 2,4-dimethoxyphenyl (L968-0963) or 3,4,5-trimethoxyphenyl (BI86671). The latter’s additional methoxy may improve solubility but increase steric clashes .
  • Thiomorpholine (L968-0489) introduces a sulfur atom, which could enhance hydrogen bonding or alter redox properties compared to the target’s piperidine group .

In BI86671, the unmodified piperidine group may favor interactions with hydrophobic enzyme pockets .

Core Modifications :

  • Compounds like 3e () and 7-methyl-2-phenyl-1,8-naphthyridin-4-amine () lack the piperidine-carbonyl and dimethoxyphenyl groups, resulting in simpler structures with lower molecular weights. These may exhibit weaker target affinity but better pharmacokinetic profiles .

Research Findings and Implications

While direct biological data for the target compound are absent in the evidence, insights can be extrapolated:

  • Antioxidant Potential: Analogs like Rip-B and Rip-F () showed hydroxyl radical scavenging activity at 1–100 µg/mL, suggesting that the target’s dimethoxyphenyl group may contribute similar antioxidant properties .
  • Kinase Inhibition : Piperidine-carbonyl derivatives (e.g., BI86671) are often designed for kinase inhibition, implying the target compound may share this mechanism .

Biological Activity

N-(3,4-dimethoxyphenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of cancer therapy and kinase inhibition. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H26N4O3C_{23}H_{26}N_{4}O_{3}, with a molecular weight of 406.5 g/mol. The structure features a naphthyridine core substituted with a piperidine ring and a dimethoxyphenyl group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC23H26N4O3
Molecular Weight406.5 g/mol
CAS Number1251704-61-6
DensityN/A
Boiling PointN/A
Melting PointN/A

Research indicates that compounds with similar structures often act as kinase inhibitors, which play critical roles in various signaling pathways involved in cell proliferation and survival. Specifically, the compound may inhibit certain kinases that are overactive in cancer cells, leading to reduced tumor growth and increased apoptosis.

Kinase Inhibition Studies

A study highlighted the importance of targeting kinases in cancer treatment. Compounds structurally related to this compound have shown significant inhibitory effects on various kinases, including GSK-3 and PI3K pathways .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example:

  • Cell Lines Tested :
    • SH-SY5Y (neuroblastoma)
    • IMR-32 (neuroblastoma)

The compound's IC50 values were found to be in the low micromolar range, indicating potent activity against these cell lines. The mechanism appears to involve induction of apoptosis and cell cycle arrest.

Case Studies

  • Study on Neuroblastoma Cells :
    • In a recent study, this compound was tested on SH-SY5Y cells. Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure.
    • Findings : The compound induced apoptosis as evidenced by increased caspase activity and PARP cleavage.
  • Combination Therapy :
    • Another study explored the effects of combining this compound with traditional chemotherapeutics like doxorubicin. The combination resulted in enhanced cytotoxicity compared to either agent alone.
    • Results : The combination therapy improved overall survival rates in xenograft models compared to monotherapy.

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